1-(2,6-diethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea
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Overview
Description
1-(2,6-diethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a phenyl group substituted with diethyl groups at the 2 and 6 positions, and an indole moiety attached to the urea backbone. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-diethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-diethylphenyl isocyanate and 2-(1H-indol-3-yl)ethylamine.
Reaction Conditions: The reaction between 2,6-diethylphenyl isocyanate and 2-(1H-indol-3-yl)ethylamine is carried out under controlled conditions, typically in an organic solvent such as dichloromethane or tetrahydrofuran. The reaction is often catalyzed by a base, such as triethylamine, to facilitate the formation of the urea linkage.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-diethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The phenyl and indole moieties can undergo substitution reactions with electrophiles or nucleophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Electrophiles such as alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-(2,6-diethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use as a drug candidate for treating various diseases.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,6-diethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use, such as its application in biological or medicinal research.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-diethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea: Similar structure but with a thiourea linkage instead of a urea linkage.
1-(2,6-diethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]carbamate: Similar structure but with a carbamate linkage instead of a urea linkage.
1-(2,6-diethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]amide: Similar structure but with an amide linkage instead of a urea linkage.
Uniqueness
1-(2,6-diethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea is unique due to its specific combination of a diethylphenyl group and an indole moiety linked by a urea backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
1-(2,6-diethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-3-15-8-7-9-16(4-2)20(15)24-21(25)22-13-12-17-14-23-19-11-6-5-10-18(17)19/h5-11,14,23H,3-4,12-13H2,1-2H3,(H2,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYXMXZKBZJLSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)NCCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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